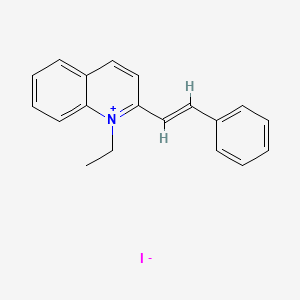

1-Ethyl-2-styrylquinolin-1-ium iodide

Description

Properties

Molecular Formula |

C19H18IN |

|---|---|

Molecular Weight |

387.3 g/mol |

IUPAC Name |

1-ethyl-2-[(E)-2-phenylethenyl]quinolin-1-ium;iodide |

InChI |

InChI=1S/C19H18N.HI/c1-2-20-18(14-12-16-8-4-3-5-9-16)15-13-17-10-6-7-11-19(17)20;/h3-15H,2H2,1H3;1H/q+1;/p-1/b14-12+; |

InChI Key |

HUPCJBSWPKUZGI-UNGNXWFZSA-M |

Isomeric SMILES |

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=CC=C3.[I-] |

Canonical SMILES |

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=CC=C3.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 1-Ethyl-2-styrylquinolin-1-ium Iodide

Traditional synthesis of the target compound relies on a two-step process: the quaternization of a quinoline (B57606) precursor followed by a condensation reaction to form the styryl moiety.

The initial step in the synthesis involves the quaternization of a suitable quinoline precursor, typically 2-methylquinoline (B7769805) (lepidine). This reaction transforms the tertiary amine in the quinoline ring into a quaternary ammonium (B1175870) salt. The most common method for this transformation is the Menshutkin reaction, involving the treatment of the quinoline base with an alkyl halide.

For the synthesis of 1-Ethyl-2-styrylquinolin-1-ium iodide, the precursor required is 1-ethyl-2-methylquinolinium (B372601) iodide. This intermediate is synthesized by reacting 2-methylquinoline with ethyl iodide. The reaction involves the nucleophilic attack of the nitrogen atom of the quinoline ring on the electrophilic ethyl group of ethyl iodide, with the iodide ion serving as the counter-ion. nih.gov This process is often carried out by heating the reactants, sometimes in a solvent-free environment or in a suitable solvent like acetonitrile. mdpi.commdpi.com The resulting quaternary salt, 1-ethyl-2-methylquinolinium iodide, precipitates as a solid and is a key intermediate for the subsequent step. nih.gov

Table 1: Quaternization of 2-Methylquinoline

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

The second crucial step is the formation of the styryl group's carbon-carbon double bond. This is typically achieved through a Knoevenagel condensation reaction. In this context, the methyl group at the 2-position of the 1-ethyl-2-methylquinolinium iodide intermediate is sufficiently acidic to act as an active methylene (B1212753) compound. The electron-withdrawing effect of the quaternized nitrogen atom enhances the acidity of the C-H bonds of the adjacent methyl group.

The condensation reaction is performed by reacting 1-ethyl-2-methylquinolinium iodide with benzaldehyde in the presence of a basic catalyst. Common catalysts for this reaction include weak organic bases such as piperidine or pyridine. The base facilitates the deprotonation of the 2-methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final product, 1-Ethyl-2-styrylquinolin-1-ium iodide, characterized by the trans-configuration of the styryl double bond. nih.gov

Table 2: Knoevenagel Condensation for Styryl Moiety Formation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Exploration of Alternative Synthetic Routes and Optimization Strategies

To improve reaction efficiency, reduce reaction times, and embrace greener chemical principles, several alternative synthetic methodologies have been explored.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. pnrjournal.com Both the quaternization and the Knoevenagel condensation steps can be significantly enhanced by microwave irradiation. mdpi.commdpi.com Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov For instance, the quaternization of 2-methylquinoline with ethyl iodide can be completed in minutes under microwave conditions, as opposed to several hours with conventional heating. mdpi.com Similarly, the condensation with benzaldehyde can be expedited, making microwave-assisted synthesis a highly efficient alternative. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Step | Method | Typical Reaction Time | Advantages |

|---|---|---|---|

| Quaternization | Conventional Heating | Hours | Simple setup |

| Quaternization | Microwave Irradiation | Minutes | Rapid, high yield, cleaner reaction mdpi.com |

| Condensation | Conventional Heating | Hours | Established procedure |

The choice of catalyst can profoundly influence the outcome of the Knoevenagel condensation step. While traditional methods use organic bases, research has explored various other catalytic systems to improve efficiency and facilitate catalyst recovery. The use of ionic liquids as both solvent and catalyst has been shown to promote Knoevenagel condensations under mild conditions. researchgate.netnih.gov Heterogeneous catalysts, including metal oxides and functionalized silica, offer advantages in terms of easy separation and recyclability. researchgate.net Although specific examples using nanoparticle catalysis for the synthesis of 1-Ethyl-2-styrylquinolin-1-ium iodide are not extensively documented, the successful application of nanocatalysts in related quinoline syntheses suggests their potential in this area. researchgate.net For instance, iodine has been used as an efficient catalyst for Knoevenagel condensations under mild, room-temperature conditions. researchgate.net

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of operational simplicity, time, and resource efficiency by avoiding lengthy separation and purification of intermediates. nih.govresearchgate.net A one-pot synthesis of 1-Ethyl-2-styrylquinolin-1-ium iodide could potentially be designed by combining 2-methylquinoline, ethyl iodide, and benzaldehyde in a single reaction vessel. This approach would require careful selection of reaction conditions and a catalyst that can facilitate both the quaternization and the subsequent condensation reaction without interference. Such multicomponent reactions are a cornerstone of modern medicinal and combinatorial chemistry, and their application to the synthesis of quinoline derivatives is an active area of research. nih.govnih.gov

Strategies for Structural Modification and Analog Synthesis

The modular nature of the styrylquinolinium scaffold allows for systematic modifications at different positions of the molecule. Rational design and combinatorial approaches have been employed to create libraries of derivatives with a wide range of properties. nih.govnih.gov

The quinoline core is a versatile scaffold that can be strategically modified to influence the compound's electronic and photophysical properties. nih.govbenthamscience.com The introduction of substituents on the quinoline ring can modulate the electron density, which in turn affects the absorption and emission spectra of the molecule.

For instance, introducing electron-donating groups at specific positions can "push" electron density into the core, polarizing the fluorophore and influencing its emission wavelength. nih.gov This approach allows for the rational tuning of the compound's fluorescence. nih.govnih.gov The modification of the quinoline core is a key strategy in the design of fluorescent dyes with predictable photophysical properties. nih.gov

Table 1: Examples of Quinoline Core Modifications and Their Effects

| Substituent Position | Type of Substituent | Effect on Properties |

| 7-position | Electron-donating (e.g., dimethylamino) | Polarization of the fluorophore, red-shift in emission |

| Various | Judicious modification to block metabolism | Enhanced biological activity |

This table is based on principles of rational drug and dye design. Specific examples for 1-Ethyl-2-styrylquinolin-1-ium iodide would require further targeted synthesis and analysis.

The styryl moiety offers another critical site for structural diversification. Modifications to the phenyl ring of the styryl group can significantly impact the compound's optical and biological properties. nih.govresearchgate.net The introduction of various substituents on the styryl portion allows for fine-tuning of the electronic and steric characteristics of the molecule.

The synthesis of new styrylquinoline derivatives often involves coupling reactions, such as the Sonogashira coupling, to introduce different substituted aryl groups. nih.gov This method provides an efficient route to a diverse range of analogs with high purity. nih.gov The nature of the substituent on the styryl moiety, whether electron-donating or electron-withdrawing, can influence the quantum yield of photochemical reactions and the luminescence of the resulting compound. researchgate.net

Table 2: Impact of Styryl Moiety Substituents on Photophysical Properties

| Substituent on Styryl Phenyl Ring | Observed Effect | Reference |

| p-nitro | Photocyclization of the cis-isomer | researchgate.net |

| p-methoxy | Efficient inductive-resonance energy transfer in dyads | researchgate.net |

| 2-hydroxynaphthalene | Formation of a new styryl quinolinium dye | bas.bg |

This table illustrates the influence of substituents on the styryl moiety on the photochemical behavior of related styrylquinoline compounds.

While direct information on the introduction of flexible bridging units specifically for 1-Ethyl-2-styrylquinolin-1-ium iodide is limited in the provided context, this strategy is a known approach in the design of more complex molecular architectures. In related systems, flexible linkers, such as methylene chains, have been used to connect the styrylquinoline core to other functional units. researchgate.net This approach can influence the efficiency of energy transfer between different parts of the molecule. researchgate.net

The introduction of ancillary functional groups is a powerful strategy to modulate the physicochemical properties of the parent compound. mdpi.comnih.gov These groups can be added to either the quinoline core or the styryl moiety to influence properties such as solubility, biocompatibility, and targeting specificity. For example, the incorporation of carboxylic acid groups can alter the solubility and biological interactions of the molecule. researchgate.net Similarly, the addition of groups like acrylamide has been shown to improve drug-like properties in other molecular scaffolds. nih.gov The strategic placement of functional groups can also be used to create fluorescent probes that are sensitive to their local environment, such as pH. nih.gov

The synthesis of dicationic and hybrid structures represents an extension of the styrylquinolinium scaffold to create more complex and potentially more functional molecules. Dicationic ionic liquids, for instance, are a class of compounds composed of a dication and two monoanions, which can be synthesized through quaternization reactions. mdpi.comsemanticscholar.org This concept can be applied to the quinoline system to create bis-quinolinium structures linked by a spacer. These dicationic structures can exhibit different physicochemical properties compared to their monocationic counterparts. mdpi.com Hybrid structures, where the styrylquinolinium unit is combined with another distinct chemical entity, can lead to materials with novel properties arising from the interaction between the two components.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Ethyl-2-styrylquinolin-1-ium iodide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

While specific experimental NMR data for 1-Ethyl-2-styrylquinolin-1-ium iodide is not widely available in publicly accessible literature, the expected spectral features can be inferred from the analysis of closely related styrylquinolinium dyes. The following sections detail the anticipated characteristics of the ¹H and ¹³C NMR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms within the molecule. The spectrum of 1-Ethyl-2-styrylquinolin-1-ium iodide is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the styryl moiety, and the quinolinium core.

The protons of the N-ethyl group would appear as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons of the styryl group, specifically the vinylic protons, would give rise to doublets with a large coupling constant, indicative of a trans configuration. The aromatic protons of the styryl's phenyl group and the quinolinium ring system would resonate in the downfield region of the spectrum, with their specific chemical shifts and splitting patterns determined by their positions and the electronic effects of the surrounding substituents.

Table 1: Predicted ¹H NMR Spectral Data for 1-Ethyl-2-styrylquinolin-1-ium iodide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₂-CH₃ | ~1.5 | Triplet | ~7 |

| N-CH₂ -CH₃ | ~4.5 | Quartet | ~7 |

| Styryl Vinylic H (α to quinoline) | ~7.5 - 8.0 | Doublet | ~15-16 |

| Styryl Vinylic H (β to quinoline) | ~7.5 - 8.0 | Doublet | ~15-16 |

| Phenyl & Quinolinium Protons | ~7.0 - 9.0 | Multiplets | - |

Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. Each unique carbon atom in 1-Ethyl-2-styrylquinolin-1-ium iodide will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the N-ethyl group would appear in the upfield region. The vinylic carbons of the styryl bridge and the aromatic carbons of the phenyl and quinolinium rings would resonate at lower field due to their sp² hybridization and proximity to electronegative atoms and delocalized π-systems. The quaternary carbon atoms, those without any attached protons, would typically show signals of lower intensity.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Ethyl-2-styrylquinolin-1-ium iodide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₂-C H₃ | ~15 |

| N-C H₂-CH₃ | ~50 |

| Vinylic Carbons | ~110 - 140 |

| Aromatic & Quinolinium Carbons | ~115 - 155 |

| Quaternary Carbons (Aromatic) | ~130 - 160 |

Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of 1-Ethyl-2-styrylquinolin-1-ium iodide and to assess its purity. The ionic nature of the compound makes it particularly amenable to soft ionization techniques.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of ionic and polar molecules. In ESI-MS, a solution of the sample is passed through a charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For 1-Ethyl-2-styrylquinolin-1-ium iodide, ESI-MS in the positive ion mode would be expected to show a prominent peak corresponding to the cationic portion of the molecule, [C₁₉H₁₈N]⁺. The m/z value of this peak would correspond to the molecular weight of the cation.

Table 3: Expected ESI-MS Data for 1-Ethyl-2-styrylquinolin-1-ium iodide

| Ion | Formula | Calculated m/z |

| [M]⁺ | [C₁₉H₁₈N]⁺ | 250.1439 |

Note: The calculated m/z is for the most abundant isotopes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique often used for the analysis of large and non-volatile molecules. In MALDI, the sample is co-crystallized with a matrix material that strongly absorbs laser light. When the laser is fired at the sample, the matrix absorbs the energy and transfers it to the analyte, causing it to desorb and ionize.

Similar to ESI-MS, a MALDI-TOF mass spectrum of 1-Ethyl-2-styrylquinolin-1-ium iodide would be expected to show a strong signal for the intact cation, [C₁₉H₁₈N]⁺. The high resolution and mass accuracy of TOF analyzers allow for precise molecular weight determination, further confirming the compound's identity.

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic absorption spectroscopy provide information about the functional groups present in the molecule and its electronic structure.

Vibrational Spectroscopy (Infrared - IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of 1-Ethyl-2-styrylquinolin-1-ium iodide would display characteristic absorption bands corresponding to the various functional groups. These would include C-H stretching vibrations from the aromatic rings and the ethyl group, C=C stretching from the quinolinium and phenyl rings and the vinylic bridge, and C-N stretching vibrations. The out-of-plane C-H bending vibrations can provide information about the substitution patterns of the aromatic rings.

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Styrylquinolinium dyes are known for their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The UV-Vis spectrum of 1-Ethyl-2-styrylquinolin-1-ium iodide is expected to show an intense, broad absorption band at a specific wavelength (λmax), corresponding to a π-π* electronic transition within the conjugated system of the molecule. The position of this maximum can be sensitive to the solvent polarity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For styryl quinolinium derivatives, FT-IR spectra reveal characteristic vibrations of the quinoline (B57606) ring, the styryl group, and the ethyl substituent.

In a study of a closely related compound, 1-Ethyl-2-(2-p-tolyl-vinyl)-quinolinium iodide (PTQI), the FT-IR spectrum confirmed the presence of the vinyl group and other key functional groups. researchgate.net While specific peak assignments for 1-Ethyl-2-styrylquinolin-1-ium iodide are not detailed in the available literature, the expected characteristic vibrational bands can be inferred.

Expected FT-IR Spectral Regions for 1-Ethyl-2-styrylquinolin-1-ium iodide:

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching of aromatic and vinyl groups |

| 2980-2850 | C-H stretching of the ethyl group |

| 1620-1580 | C=C stretching of the quinoline ring and styryl group |

| 1500-1400 | Aromatic ring skeletal vibrations |

| 980-960 | Out-of-plane C-H bending of the trans-vinyl group |

| Below 850 | C-H out-of-plane bending of the quinoline and phenyl rings |

These expected values are based on the general vibrational frequencies of the functional groups present in the molecule. Experimental determination is necessary for precise assignments for 1-Ethyl-2-styrylquinolin-1-ium iodide.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like styryl dyes. The absorption maximum (λmax) is indicative of the extent of π-conjugation.

For the related compound 2-[4-(dimethylamino)styryl]-1-ethylquinolinium iodide, the optimum wavelength (λmax) was found to be 501 nm with a molar absorptivity of 4.0 × 10⁴ L·mol⁻¹·cm⁻¹. nih.gov Another similar compound, PTQI, was found to be transparent in the wavelength range of 472-1100 nm, suggesting its absorption maximum lies below this range. researchgate.net For 1-Ethyl-2-styrylquinolin-1-ium iodide, the extended conjugation between the quinoline ring and the styryl moiety is expected to result in a strong absorption band in the visible region. The exact position of this band would be influenced by the solvent polarity.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is an indispensable tool for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on molecular geometry, crystal packing, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. For a similar N-ethyl quinolinium chromophore, 2-[2-(4-chloro-phenyl)-vinyl]-1-ethyl-quinolinium iodide (PCLQI), single crystal XRD studies revealed a monoclinic crystal system with a centrosymmetric space group C2/c. researchgate.net In another related structure, the cation was found to be almost planar, with the pyridinium (B92312) and benzene (B151609) rings of the cation making a small dihedral angle. researchgate.net For 1-Ethyl-2-styrylquinolin-1-ium iodide, it is expected that the quinoline and styryl moieties will also adopt a largely planar conformation to maximize π-orbital overlap.

Anticipated Key Geometric Parameters for 1-Ethyl-2-styrylquinolin-1-ium iodide:

Planarity: The degree of planarity between the quinoline ring and the styryl group.

Bond Lengths: The C=C bond length of the vinyl group, which indicates the degree of conjugation.

Bond Angles: The angles around the nitrogen atom of the quinoline ring and the carbons of the vinyl group.

Conformation: The conformation of the ethyl group relative to the quinoline ring.

Analysis of Crystal Packing and Supramolecular Motifs in the Solid State

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. These interactions dictate the supramolecular architecture of the solid state. In related quinolinium salts, the crystal packing is often influenced by interactions involving the iodide counter-ion and the aromatic rings of the cation. For instance, N-H···I hydrogen bonds have been observed to link components into chains in the crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide. While 1-Ethyl-2-styrylquinolin-1-ium iodide lacks a traditional hydrogen bond donor, weak C-H···I interactions and π-π stacking between the aromatic rings of adjacent cations are likely to be significant in its crystal packing.

Investigation of Isostructurality and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal structure, and isostructurality, the existence of different compounds with the same crystal structure, are important aspects of solid-state chemistry. The investigation of these phenomena for 1-Ethyl-2-styrylquinolin-1-ium iodide would require the growth of crystals under various conditions and their subsequent analysis by X-ray diffraction. Currently, there is no specific information in the referenced literature regarding the polymorphism or isostructurality of 1-Ethyl-2-styrylquinolin-1-ium iodide. Such studies would be valuable for understanding the structure-property relationships in this class of materials.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis

Density Functional Theory serves as a powerful computational tool to predict the geometric and electronic properties of molecules with a favorable balance between accuracy and computational cost. For styryl quinolinium dyes, DFT calculations are instrumental in understanding the fundamental aspects of their structure-property relationships.

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational analysis of 1-Ethyl-2-styrylquinolin-1-ium iodide involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. For analogous styrylquinolinium dyes, studies have shown that the 4-styrylquinolinium moieties are nearly planar. nih.gov The dihedral angle, which is the angle between the plane of the quinolinium ring system and the plane of the benzene (B151609) ring, is a critical parameter. In similar structures, this angle has been found to be relatively small, for instance, 7.5° in (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide and 5.9(1)° in (E)-1-butyl-4-(4-hydroxystyryl)quinolinium iodide. nih.gov This near-planarity is crucial for the delocalization of π-electrons across the molecule, which significantly influences its electronic and optical properties.

Prediction of Electronic Structure and Charge Distribution

DFT calculations provide a detailed picture of the electronic structure and charge distribution within the 1-Ethyl-2-styrylquinolin-1-ium iodide molecule. The distribution of electron density is often visualized using molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. In styrylquinolinium dyes, the quinolinium moiety typically acts as an electron-accepting group, leading to a positive electrostatic potential, while the styryl group can be electron-donating, especially with appropriate substituents on the phenyl ring.

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. It provides information about the charge transfer between donor and acceptor orbitals within the molecule. For this class of dyes, a significant intramolecular charge transfer from the styryl part to the quinolinium part is expected upon electronic excitation, which is a key characteristic of their function as chromophores.

Simulation of Spectroscopic Signatures (e.g., UV-Vis, NMR)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption spectra (UV-Vis) of molecules. nih.gov For styryl quinolinium dyes, TD-DFT calculations can predict the wavelength of maximum absorption (λmax), which corresponds to the energy of the principal electronic transition. These calculations have been successfully employed for various cyanine (B1664457) dyes to correlate their structure with their optical properties. thaiscience.info The primary electronic transition responsible for the color of these dyes is typically a π-π* transition, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. These simulated spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral peaks. For instance, in a related styryl quinolinium dye, the chemical shifts for the vinyl protons and the aromatic protons of the quinolinium and phenyl rings are distinct and can be accurately predicted. bas.bg

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity and electronic transitions. The HOMO and LUMO are the key players in this theory. For 1-Ethyl-2-styrylquinolin-1-ium iodide, the spatial distribution and energy levels of these orbitals are of paramount importance.

The HOMO is typically localized on the more electron-rich part of the molecule, which is often the styryl fragment, while the LUMO is generally centered on the electron-deficient quinolinium core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, leading to absorption at longer wavelengths (a red-shift in the UV-Vis spectrum). Computational studies on similar dyes have demonstrated that modifications to the molecular structure, such as extending the π-conjugation or adding electron-donating/withdrawing groups, can effectively tune the HOMO-LUMO gap and thus the optical properties. nih.gov

| Orbital | Typical Location | Energy Level (Arbitrary Units) |

| HOMO | Styryl Moiety | -5.8 eV |

| LUMO | Quinolinium Moiety | -2.5 eV |

| HOMO-LUMO Gap | 3.3 eV | |

| Note: The energy values are illustrative and based on typical values for similar styryl dyes. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. This is particularly useful for understanding how the molecule behaves in a solution or interacts with its environment.

Exploration of Molecular Interactions in Solution

MD simulations can model the behavior of 1-Ethyl-2-styrylquinolin-1-ium iodide in various solvents. By simulating the trajectory of the dye molecule and the surrounding solvent molecules, one can study solvation effects and the formation of solvent shells. The orientation and interaction of solvent molecules around the cationic quinolinium head and the more hydrophobic styryl tail can be analyzed.

These simulations are also crucial for understanding the conformational flexibility of the molecule in solution. Torsional angles, such as the one between the quinolinium and phenyl rings, can fluctuate in a dynamic environment, and MD simulations can map the potential energy surface associated with these rotations. This provides a more realistic understanding of the molecule's structure and behavior compared to the static, gas-phase picture from DFT. For related compounds, MD simulations have been used to analyze conformational equilibria in solution. researchgate.net

Analysis of Conformational Flexibility and Solvent Effects

Solvent effects play a critical role in the behavior of charged, conjugated molecules like 1-Ethyl-2-styrylquinolin-1-ium iodide. nih.gov The polarity of the solvent can significantly influence both the ground and excited state electronic structures of the compound. nih.gov Studies on similar styryl dyes have shown that changes in solvent polarity can lead to noticeable shifts in absorption and emission spectra, a phenomenon known as solvatochromism. nih.govnih.gov For instance, polar solvents can stabilize the charge-separated excited state, leading to a red-shift in fluorescence. nih.gov Theoretical models can simulate these interactions, providing a deeper understanding of how the solvent environment affects the molecule's photophysical properties and conformational preferences. nih.gov It has been observed in related dyes that the dipole moments in the excited state are generally higher than in the ground state. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.orgresearchgate.net This method is instrumental in drug discovery for predicting how a ligand, such as 1-Ethyl-2-styrylquinolin-1-ium iodide, might interact with a biological target.

Ligand-Biomolecule Interaction Modeling

In silico modeling for styrylquinoline derivatives often involves docking them into the active sites of various biomolecules, particularly proteins and enzymes associated with diseases like cancer. physchemres.orgphyschemres.org For example, studies have successfully docked styrylquinoline compounds into the binding sites of targets like cyclin-dependent kinase 2 (CDK2) and the p53 protein, which are crucial in cancer pathways. physchemres.orgaaup.edu The process involves preparing a 3D structure of the ligand and the target protein and then using a scoring function to evaluate the best binding poses based on energy minimization. researchgate.net These simulations provide valuable predictions of the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

Elucidation of Proposed Binding Modes and Active Site Interactions

Docking studies on styrylquinoline analogs have revealed common binding modes characterized by a combination of interactions. physchemres.orgaaup.edu The planar aromatic rings of the styrylquinoline core frequently engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Histidine) in the active site. aaup.edu Furthermore, the nitrogen atom of the quinoline (B57606) ring and any substituents can form hydrogen bonds with appropriate donor or acceptor residues. physchemres.org For instance, docking of related compounds into the p53 protein showed strong interactions with amino acids such as HIS 176 and SER A180. researchgate.netaaup.edu These computational predictions help to build a hypothesis about the mechanism of action at a molecular level.

Table 1: Predicted Interactions for Styrylquinoline Derivatives with Biological Targets

| Interaction Type | Interacting Ligand Moiety | Potential Protein Residues |

|---|---|---|

| Hydrogen Bonding | Quinoline Nitrogen, Substituents | Serine, Threonine, Histidine, Arginine |

| π-π Stacking | Quinoline & Styrene Rings | Phenylalanine, Tyrosine, Histidine |

| Hydrophobic | Aromatic Rings, Ethyl Group | Leucine, Valine, Isoleucine, Alanine |

| Electrostatic | Quaternary Nitrogen | Aspartic Acid, Glutamic Acid |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov

Development of Predictive Models for Functional Properties

For classes of compounds like styrylquinolines, QSAR models are developed using a dataset of molecules with known activities, such as anticancer or antiviral properties. elsevierpure.comphyschemres.org Researchers calculate a variety of molecular descriptors for each compound and then use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. aaup.eduelsevierpure.com For a series of styrylquinoline derivatives, a 3D-QSAR model was developed that showed good predictive capability, with cross-validation coefficient (Q²) values of 0.601 and 0.6 for CoMFA and CoMSIA models, respectively. physchemres.orgresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. physchemres.org

Analysis of Molecular Descriptors Influencing Activity

The analysis of a QSAR model reveals which molecular descriptors are most influential in determining the biological activity. ajsp.net These descriptors are numerical values that encode different aspects of a molecule's structure. For styrylquinoline derivatives, important descriptors often fall into several categories:

Electronic Descriptors: These relate to the electron distribution, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. researchgate.netaaup.edu These factors are crucial for electrostatic and charge-transfer interactions.

Steric/Topological Descriptors: These describe the size and shape of the molecule. Parameters like molecular weight, volume, and shape indices can influence how well the molecule fits into a binding site. aaup.edu

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that quantifies the molecule's hydrophobicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. ajsp.net

By identifying the key descriptors, researchers can understand the structural requirements for a desired activity. For example, a QSAR study might reveal that increasing the electron-withdrawing character of a substituent on the styryl ring enhances anticancer activity, providing a clear direction for molecular optimization. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies of Styrylquinolines

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment | Governs electrostatic interactions and reactivity |

| Steric | Molecular Weight, Molar Refractivity | Affects binding site complementarity and fit |

| Topological | Connectivity Indices | Describes molecular shape and branching |

| Hydrophobic | LogP (Octanol/Water Partition Coeff.) | Influences membrane permeability and hydrophobic interactions |

Photophysical Phenomena and Underlying Mechanisms

Absorption and Emission Characteristics of Styrylquinolinium Chromophores

The electronic spectra of styrylquinolinium dyes are primarily influenced by π-π* transitions within the conjugated system. The quinolinium ring acts as an electron-accepting moiety, while the styryl group serves as an electron-donating component. This inherent donor-acceptor structure is fundamental to their photophysical properties.

The absorption and fluorescence emission spectra of N-ethyl-2-styrylquinolinium iodides are sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the molecule. nih.gov Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, indicating a more polar excited state.

Table 1: Illustrative Spectral Data for a Related Styrylquinolinium Dye in Various Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) |

| Toluene | 402 | - |

| Chloroform | - | - |

| Methanol | 405 | - |

Note: The data presented is for a pyrroloquinoline-based styryl dye (PQC) and is intended to be illustrative of the general solvatochromic trends observed in this class of compounds. Specific data for 1-Ethyl-2-styrylquinolin-1-ium iodide was not available. nih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For styrylquinolinium dyes, the quantum yield can be significantly influenced by the molecular structure and the solvent environment. researchgate.net Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can reduce the quantum yield. In some cases, the quantum yields of styrylquinolinium derivatives are modest, indicating that non-emissive decay processes are significant. researchgate.net

The excited-state lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is also sensitive to the environment and the molecular structure. For related styryl dyes, excited-state lifetimes can be on the order of picoseconds to nanoseconds. mdpi.com

Ratiometric fluorescent probes utilize changes in the ratio of fluorescence intensities at two different wavelengths to provide a quantitative measure of an analyte or a physical property. This approach offers advantages over intensity-based measurements as it can correct for variations in probe concentration and excitation intensity. Quinolinium-based dyes have been successfully employed in the design of ratiometric probes. nih.govnih.gov For instance, a probe consisting of a single N-methyl-6-hydroxyquinolinium species demonstrated a dramatic color change and a very large response ratio, attributed to excited-state proton transfer processes in water. nih.gov

In the context of styrylquinolinium dyes, ratiometric sensing can be achieved through various mechanisms, including intramolecular charge transfer (ICT) and resonance energy transfer (RET). semanticscholar.org For example, a bis(styryl) dye has been shown to act as a ratiometric fluorescent chemosensor where the interplay between RET and ICT interactions upon photoexcitation leads to a change in the ratio of yellow to red fluorescence intensity in the presence of a target ion. semanticscholar.org

Excited-State Processes and Energy Transfer Mechanisms

Upon absorption of a photon, styrylquinolinium dyes are promoted to an electronically excited state. The fate of this excited state is determined by a competition between several photophysical and photochemical pathways.

A key feature of many donor-π-acceptor molecules, including styrylquinolinium dyes, is the occurrence of intramolecular charge transfer (ICT) upon excitation. rsc.orgrsc.org In the ground state, there is a certain degree of charge separation, but in the excited state, there is a more significant transfer of electron density from the electron-donating styryl group to the electron-accepting quinolinium moiety. This leads to the formation of a highly polar ICT state. researchgate.net

The formation and stabilization of the ICT state are heavily influenced by the polarity of the solvent. nih.gov In polar solvents, the highly dipolar ICT state is stabilized, which often results in a red-shifted and broader fluorescence spectrum compared to nonpolar solvents. researchgate.net In some cases, twisting of the molecule around the single bond connecting the donor and acceptor moieties can lead to the formation of a "twisted intramolecular charge transfer" (TICT) state, which is often associated with non-radiative decay. rsc.orgrsc.org The dynamics of ICT processes in similar systems have been studied using time-resolved fluorescence spectroscopy and can occur on the picosecond timescale. nih.govnih.gov

Photoinduced electron transfer (PET) is another important excited-state process that can occur in appropriately designed molecular systems. nih.govresearchgate.netacs.org PET involves the transfer of an electron from a donor to an acceptor that is induced by photoexcitation. nih.gov In the context of styrylquinolinium dyes, the quinolinium core can act as an electron acceptor. If a suitable electron donor is present, either as part of the same molecule or as a separate species, PET can occur, often leading to fluorescence quenching. mdpi.com

The efficiency of PET is governed by the thermodynamics of the electron transfer process, which can be estimated using the Rehm-Weller equation, and the electronic coupling between the donor and acceptor. acs.org PET processes are fundamental to the operation of many fluorescent probes, where the interaction with an analyte can modulate the PET process and "turn on" or "turn off" the fluorescence. mdpi.comnih.gov

Chelation-Induced Enhanced Fluorescence (CHEF) Mechanisms

Chelation-Induced Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence intensity of a molecule is significantly increased upon coordination with a metal ion. This process is often attributed to the rigidification of the molecular structure and the suppression of non-radiative decay pathways, such as photoinduced electron transfer (PET), upon chelation. While specific studies on the CHEF mechanisms of 1-ethyl-2-styrylquinolin-1-ium iodide are not extensively documented, the principles can be understood from the behavior of similar dye systems. In many fluorophores, the presence of a lone pair of electrons on a nitrogen or oxygen atom can lead to quenching of fluorescence through PET. Upon chelation with a metal ion, these lone pair electrons become involved in the coordinate bond, thereby inhibiting the PET process and leading to an enhancement of fluorescence. For styrylquinolinium dyes, the introduction of a suitable chelating moiety into the molecular structure would be a prerequisite for observing significant CHEF effects. The binding of a metal ion to this site would restrict intramolecular rotations and vibrations, further contributing to the increase in fluorescence quantum yield.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in dilute solutions become highly emissive in the aggregated state. nih.gov This is in stark contrast to the common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), including intramolecular rotations and vibrations, in the aggregated state. nih.gov These motions in solution often serve as non-radiative decay channels for the excited state, thus quenching fluorescence.

While specific AIE studies on 1-ethyl-2-styrylquinolin-1-ium iodide are limited, the general principles apply to this class of compounds. For a molecule like 1-ethyl-2-styrylquinolin-1-ium iodide, the rotation around the single bond connecting the quinolinium and styryl moieties can be a significant non-radiative pathway. In an aggregated state, the close packing of the molecules can hinder this rotation, blocking the non-radiative decay channel and promoting radiative decay in the form of fluorescence. AIE-active luminogens typically have high photostability and large Stokes shifts. nih.gov

The table below illustrates the AIE properties of a related tetraphenylethene (TPE) modified quinoline (B57606) derivative, demonstrating the enhancement of fluorescence in an aggregated state (water/THF mixture).

| Solvent (THF/Water % v/v) | Fluorescence Intensity (a.u.) |

| 100/0 | Low |

| 50/50 | Moderate |

| 10/90 | High |

This table is illustrative of the AIE phenomenon in a related quinoline derivative and does not represent experimental data for 1-Ethyl-2-styrylquinolin-1-ium iodide.

Excited-State Proton Transfer (ESPT) in Related Chromophores

Excited-State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another in the electronically excited state. This process often leads to the formation of a tautomer with a different electronic structure and, consequently, different fluorescence properties. ESPT is particularly common in molecules containing both a proton-donating group (e.g., hydroxyl) and a proton-accepting group (e.g., a nitrogen atom) in close proximity. nih.gov

For a chromophore to exhibit ESPT, it must possess an intramolecular hydrogen bond. In the case of styrylquinolinium dyes, a hydroxyl-substituted analog would be necessary to observe this phenomenon. Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change significantly, facilitating the proton transfer. This results in a tautomeric form that is more stable in the excited state. The fluorescence emission from this tautomer is typically red-shifted compared to the emission from the normal form, leading to a large Stokes shift. nih.gov This dual emission property can be sensitive to the surrounding environment, making ESPT chromophores useful as sensors. nih.govrsc.org

The following table provides a conceptual overview of the spectral changes associated with ESPT in a hypothetical hydroxyl-substituted styrylquinolinium dye.

| Species | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Stokes Shift |

| Normal Form | ~400 nm | ~450 nm | ~50 nm |

| Tautomer Form | - | ~550 nm | - |

This table is a conceptual representation of ESPT and does not reflect actual experimental data for 1-Ethyl-2-styrylquinolin-1-ium iodide.

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The polarity of the solvent can significantly influence the energy levels of the electronic states, leading to shifts in the absorption and emission spectra. Styryl dyes, including 1-ethyl-2-styrylquinolin-1-ium iodide, are known to exhibit solvatochromism due to their intramolecular charge transfer (ICT) character.

The electronic structure of 1-ethyl-2-styrylquinolin-1-ium iodide features a positively charged quinolinium moiety, which acts as an electron acceptor, and the styryl group, which can act as an electron donor. Upon photoexcitation, there is a redistribution of electron density, leading to a change in the dipole moment of the molecule. The interaction of the solvent dipoles with the ground and excited state dipole moments determines the extent of solvatochromic shift.

In polar solvents, the ground state of the dye is stabilized to a greater extent than the excited state, leading to a blue shift (hypsochromic shift) in the absorption spectrum with increasing solvent polarity. Conversely, if the excited state is more polar than the ground state, a red shift (bathochromic shift) would be observed. The solvatochromic behavior of a related compound, 4-(5-arylazo-2-hydroxystyryl)-1-methylpyridinium iodide, has been studied in various solvents, demonstrating its environmental sensitivity. nih.gov

The following table shows hypothetical absorption maxima for 1-ethyl-2-styrylquinolin-1-ium iodide in solvents of varying polarity to illustrate the concept of solvatochromism.

| Solvent | Polarity (Dielectric Constant) | Absorption Maximum (λ_max) |

| Toluene | 2.38 | 480 nm |

| Dichloromethane | 8.93 | 470 nm |

| Acetonitrile | 37.5 | 460 nm |

| Water | 80.1 | 450 nm |

This table is for illustrative purposes to demonstrate the principle of solvatochromism and does not represent actual experimental data.

Photochemical Reactions and Stability Considerations

Beyond photophysical processes, 1-ethyl-2-styrylquinolin-1-ium iodide can undergo photochemical reactions upon exposure to light, which can lead to changes in its chemical structure and properties. These reactions are important considerations for applications where photostability is crucial.

Photodimerization and Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

Styryl-based compounds, including styrylquinolines, are known to undergo [2+2] photocycloaddition reactions upon irradiation with UV or visible light. rsc.org This reaction involves the dimerization of two molecules to form a cyclobutane (B1203170) ring. For this reaction to occur in the solid state, the molecules must be packed in a suitable orientation and proximity in the crystal lattice. rsc.org The resulting cyclobutane derivative has a significantly different electronic structure and is typically colorless, leading to a loss of the dye's characteristic color.

The [2+2] photocycloaddition can be a reversible process, with the cyclobutane ring cleaving to regenerate the original monomers upon irradiation at a different wavelength or by heating. This photochromic behavior makes these compounds interesting for applications in optical data storage and molecular switches. The efficiency and outcome of the photocycloaddition can be influenced by factors such as the solvent, the presence of sensitizers, and the specific substitution pattern on the styrylquinoline core. nih.gov

Pathways of Photodegradation

In addition to well-defined photochemical reactions like photodimerization, 1-ethyl-2-styrylquinolin-1-ium iodide can also undergo irreversible photodegradation upon prolonged exposure to light, especially in the presence of oxygen and reactive oxygen species. The specific pathways of photodegradation for this compound are not well-documented, but general mechanisms for organic dyes can be considered.

Photodegradation can be initiated by the excited state of the dye molecule reacting with molecular oxygen to generate singlet oxygen, a highly reactive species that can then attack the dye molecule itself or other organic molecules in the vicinity. The extended π-system of styrylquinolinium dyes is susceptible to oxidative cleavage, leading to the formation of smaller, often colorless, degradation products. The ethyl group and the styryl double bond are potential sites for photooxidative attack. The nature of the solvent and the presence of antioxidants can significantly influence the rate of photodegradation.

Phototriggered Decaging Mechanisms

The application of 1-Ethyl-2-styrylquinolin-1-ium iodide as a photoremovable protecting group (PPG), or "photocage," involves a light-induced cleavage of a covalent bond to release a biologically active molecule or another chemical species of interest. While direct studies detailing the phototriggered decaging mechanism of this specific compound are not extensively documented in publicly available literature, a plausible mechanism can be elucidated by drawing parallels with the well-studied photochemistry of other quinoline-based and styryl-containing photoremovable protecting groups. acs.orgchemrxiv.org

The core of the decaging process is initiated by the absorption of a photon by the 1-Ethyl-2-styrylquinolin-1-ium chromophore. This excitation elevates the molecule to an electronically excited state, typically the first singlet excited state (S₁). In this excited state, the electronic distribution and geometry of the molecule are significantly altered, rendering it more susceptible to chemical transformations that are not favored in the ground state.

The proposed mechanism for phototriggered decaging, based on analogous systems, likely proceeds through a heterolytic bond cleavage. acs.orgnih.gov In this process, the covalent bond linking the styrylquinolinium moiety to the "caged" molecule breaks, with both electrons from the bond being transferred to the leaving group (the molecule being released). This results in the formation of a carbocation on the styrylquinolinium fragment and the anionic form of the released molecule.

The efficiency of this photolysis is influenced by the electronic properties of the quinoline ring. Studies on related quinoline-based PPGs have shown that electron-donating groups on the quinoline scaffold can enhance the efficiency of the photorelease. acs.org This suggests that substituents that can stabilize the resulting carbocation intermediate will favor the forward reaction of decaging over competing deactivation pathways such as fluorescence or non-productive decay back to the ground state.

The quantum yield of uncaging (Φu), a measure of the efficiency of the photorelease, is a critical parameter for any photoremovable protecting group. For related quinoline-based PPGs, these values can be influenced by the substitution pattern on the quinoline ring.

Table 1: Photochemical Properties of a Related Quinoline-Based Photoremovable Protecting Group

| Derivative | Substituent at C4 | Quantum Yield of Uncaging (Φu) |

| CyHQ-OAc | H | 0.03 |

| 4-Me-CyHQ-OAc | Methyl | 0.04 |

| 4-NMe2-CyHQ-OAc | Dimethylamino | 0.08 |

| 4-Cl-CyHQ-OAc | Chloro | 0.02 |

Data adapted from studies on cyanine-hemicyanine quinoline (CyHQ) photoremovable protecting groups, which share the core quinoline scaffold. The payload in these examples is acetate (B1210297) (OAc). The data illustrates the influence of substituents on the quantum yield of uncaging. acs.org

Photoexcitation: The 1-Ethyl-2-styrylquinolin-1-ium moiety absorbs a photon, transitioning to an excited singlet state.

Heterolytic Cleavage: In the excited state, the bond connecting the styrylquinolinium to the caged molecule undergoes heterolysis, forming a carbocation on the styrylquinolinium and an anion of the released molecule.

Ion Pair Formation: A transient contact ion pair is formed between the positively charged styrylquinolinium fragment and the anionic payload.

Solvent Separation and Release: The ion pair separates, and the released molecule diffuses away, completing the "uncaging" process. The styrylquinolinium carbocation is subsequently quenched by solvent molecules.

It is important to note that other photochemical processes, such as cis-trans photoisomerization around the styryl double bond, can compete with the decaging pathway. The efficiency of decaging will therefore depend on the relative rates of these competing processes.

Advanced Research Applications and Molecular Mechanisms

Applications in Chemical Sensing and Probing Technologies

The inherent fluorescence of 1-Ethyl-2-styrylquinolin-1-ium iodide and its derivatives forms the basis for their application as chemosensors. These sensors operate on the principle of changes in fluorescence intensity or spectral shifts upon interaction with specific analytes, enabling their detection and quantification.

Fluorescent Chemosensors for Ion Recognition (e.g., Cu²⁺, Fe³⁺, Halides)

Styrylquinoline derivatives have demonstrated potential as fluorescent chemosensors for the detection of various metal ions. While specific studies on 1-Ethyl-2-styrylquinolin-1-ium iodide for the recognition of Cu²⁺ and Fe³⁺ are not extensively detailed in available literature, the general class of styryl dyes is known to interact with these ions. The coordination of metal ions with the quinolinium moiety can lead to a "turn-off" fluorescence response due to processes like internal charge transfer (ICT) restriction. For instance, the complexation of Cu²⁺ and Fe³⁺ ions has been shown to quench the fluorescence of similar sensor molecules. The binding affinity and selectivity of these interactions are crucial parameters in the design of effective chemosensors.

| Ion Detected | Sensing Mechanism | Limit of Detection (LOD) |

| Fe²⁺, Fe³⁺, Cu²⁺ | Fluorescence Quenching | Micromolar Range |

Note: Data is generalized for the class of styrylquinoline-based sensors as specific data for 1-Ethyl-2-styrylquinolin-1-ium iodide is not available.

Ratiometric Fluorescent Probes for Reactive Oxygen Species (e.g., H₂O₂)

The detection of reactive oxygen species (ROS) is critical in understanding oxidative stress in biological systems. Ratiometric fluorescent probes offer a significant advantage by providing a built-in self-calibration for quantitative measurements. While direct applications of 1-Ethyl-2-styrylquinolin-1-ium iodide as a ratiometric probe for H₂O₂ are not prominently reported, the underlying principle involves a chemical reaction between the probe and the ROS, leading to a distinct change in the fluorescence emission at two different wavelengths. This ratiometric response allows for precise quantification of the analyte, independent of probe concentration and environmental factors.

Spectroscopic Probes for Nucleic Acid Interactions (e.g., G-Quadruplex Structures, DNA Base Modifications)

The planar structure of styrylquinolinium dyes allows them to interact with nucleic acid structures, such as G-quadruplexes, which are implicated in various biological processes. These interactions can be monitored through changes in the spectroscopic properties of the dye. While specific studies detailing the interaction of 1-Ethyl-2-styrylquinolin-1-ium iodide with G-quadruplexes are limited, related cationic styryl dyes have been investigated as potential probes. The binding of these dyes to G-quadruplexes can result in significant fluorescence enhancement, which can be utilized for their detection and characterization. The mode of interaction often involves end-stacking on the G-quartets, leading to stabilization of the G-quadruplex structure.

Host-Guest Sensing Arrays for Molecular Discrimination and Classification

Host-guest chemistry provides a powerful platform for the development of sensing arrays capable of discriminating between structurally similar molecules. These arrays often consist of a series of cross-reactive sensors that generate a unique response pattern for each analyte, akin to a "molecular fingerprint." While the specific incorporation of 1-Ethyl-2-styrylquinolin-1-ium iodide into such arrays is not well-documented, the principle relies on the diverse non-covalent interactions between the host (sensor) and the guest (analyte).

Development of Enantioselective Sensing Systems

The recognition of enantiomers is of paramount importance in pharmaceutical and biological sciences. Chiral sensing systems can be developed by incorporating a chiral recognition unit into the sensor molecule. While there is no specific information on the use of 1-Ethyl-2-styrylquinolin-1-ium iodide in enantioselective sensing, the general approach involves creating a diastereomeric complex with the chiral analyte, leading to a distinguishable spectroscopic response for each enantiomer.

Applications in Materials Science and Optoelectronics

| Property | Relevance to Optoelectronics |

| Strong Absorption in Visible Region | Potential for light-harvesting applications (e.g., DSSCs) |

| High Fluorescence Quantum Yield | Suitability for emissive layers in OLEDs |

| Photostability | Crucial for the longevity of optoelectronic devices |

Note: This table represents the potential relevance based on the general properties of styrylquinoline dyes.

Biological Research Applications: Focus on Molecular Mechanisms and Interactions

G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of nucleic acids. nih.govnih.gov These structures are implicated in various important biological processes, including the regulation of gene expression and the maintenance of telomere stability. nih.govnih.gov As such, G-quadruplexes have emerged as promising targets for the development of new therapeutic agents, particularly in cancer therapy. nih.gov Small molecules that can selectively bind to and stabilize G-quadruplexes can interfere with these biological processes, leading to cellular effects such as the suppression of oncogene expression or the inhibition of telomerase activity. nih.gov

Compounds with planar aromatic structures, similar to the quinolinium core of 1-Ethyl-2-styrylquinolin-1-ium iodide, are often investigated as potential G-quadruplex ligands. unimi.it The binding of these small molecules to G-quadruplexes is typically driven by non-covalent interactions, such as π-π stacking between the aromatic system of the ligand and the G-tetrads, as well as electrostatic interactions with the phosphate (B84403) backbone of the nucleic acid. unimi.it The specific interactions and binding affinity can be studied using a variety of biophysical techniques, including fluorescence spectroscopy, circular dichroism, and nuclear magnetic resonance (NMR). nih.govunimi.it For example, a change in the fluorescence lifetime of a molecule upon binding to a G-quadruplex can be used to probe these interactions in vitro and even in living cells. nih.gov

The potential of a small molecule to modulate the activity of key enzymes is a central focus of drug discovery research. Enzymes such as cyclooxygenases (COX-1 and COX-2), human topoisomerase I, and epidermal growth factor receptor (EGFR) tyrosine kinase are well-established targets for the treatment of various diseases, including inflammation and cancer. nih.govnih.goveur.nl

COX-1 and COX-2: These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov While COX-1 is constitutively expressed in many tissues and has housekeeping functions, COX-2 is often overexpressed at sites of inflammation and in cancerous tissues. nih.gov Therefore, the selective inhibition of COX-2 is a desirable goal for the development of anti-inflammatory and anticancer drugs with reduced side effects. nih.gov

Human Topoisomerase I: This enzyme plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA. nih.gov Inhibitors of topoisomerase I, such as camptothecin (B557342) and its derivatives, trap the enzyme-DNA complex, leading to DNA damage and cell death. eur.nl This mechanism makes topoisomerase I an important target for cancer chemotherapy. nih.goveur.nl

EGFR Tyrosine Kinase: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling pathways that control cell proliferation and survival. nih.govnih.gov Overexpression or mutations of EGFR are common in many types of cancer, leading to uncontrolled cell growth. nih.gov Inhibitors of EGFR tyrosine kinase block these signaling pathways and are used in targeted cancer therapy. nih.gov

The evaluation of a compound like 1-Ethyl-2-styrylquinolin-1-ium iodide for its ability to modulate the activity of these enzymes would typically involve in vitro enzymatic assays. These assays measure the effect of the compound on the catalytic activity of the purified enzyme, allowing for the determination of its inhibitory potency (e.g., IC50 value).

| Enzyme Target | Biological Function | Therapeutic Relevance |

| COX-1/COX-2 | Prostaglandin synthesis | Inflammation, pain, cancer. nih.gov |

| Human Topoisomerase I | DNA topology modulation | Cancer. nih.goveur.nl |

| EGFR Tyrosine Kinase | Cell signaling, proliferation | Cancer. nih.govnih.gov |

Molecular Mechanisms of Cellular Perturbation

The interaction of styrylquinolinium salts with cellular structures can lead to significant perturbations, often centered around the mitochondria, which are crucial for cellular energy production and signaling.

Mitochondrial Depolarization: Styryl-based organic cations are known for their ability to accumulate in mitochondria, driven by the negative mitochondrial membrane potential. This property is not only useful for imaging but can also be the basis of their biological activity. Related styryl benzoxazolium salts have been specifically designed as fluorescent probes that target mitochondria. rsc.org An excessive accumulation of these positively charged molecules can disrupt the delicate electrochemical gradient across the inner mitochondrial membrane, leading to mitochondrial depolarization. This loss of membrane potential is a critical event that can compromise ATP synthesis and trigger downstream signaling pathways, including apoptosis. nih.gov Studies on other agents have shown that pro-oxidant conditions can induce such depolarization, suggesting a potential mechanism for styrylquinolinium compounds. nih.gov

Reactive Oxygen Species (ROS) Generation: Mitochondria are the primary source of endogenous reactive oxygen species (ROS), which are byproducts of aerobic respiration. nih.govmdpi.com An imbalance in ROS production and detoxification leads to oxidative stress, a condition implicated in various pathologies. The chemical structure of quinolinium salts may facilitate redox cycling, a process that can lead to the generation of superoxide (B77818) radicals and other ROS. nih.gov Research has demonstrated that ROS-induced mitochondrial damage can be an upstream activator of mitophagy, a selective form of autophagy that removes damaged mitochondria. nih.gov This process is initiated by ROS-induced mitochondrial depolarization. nih.gov While direct evidence for 1-Ethyl-2-styrylquinolin-1-ium iodide is pending, it is plausible that its mechanism of action involves the induction of mitochondrial ROS production, leading to oxidative stress and subsequent cellular responses. nih.govnih.gov

Interference with Protein Aggregation Pathways

The aggregation of specific proteins, such as amyloid-β (Aβ), is a central pathological hallmark of neurodegenerative disorders like Alzheimer's disease. rsc.org Small molecules that can interfere with these aggregation pathways are of significant therapeutic interest. nih.govnih.gov

Amyloid-β Oligomerization Inhibition: Research has shown that derivatives of 2-styrylquinoline (B1231325) are effective inhibitors of Aβ peptide aggregation. mdpi.comresearchgate.net These compounds can interact with Aβ fibrils and have been demonstrated to reduce the fluorescence of Thioflavin T, a dye used to quantify amyloid aggregation. mdpi.com In one study, various 2-styrylquinoline derivatives were tested at a 5 μM concentration and were found to reduce ThT fluorescence by up to 80%, indicating significant inhibition of Aβ fibrillization. mdpi.com This inhibitory action is crucial because the soluble oligomeric intermediates formed during Aβ aggregation are considered the most neurotoxic species. rsc.orgnih.gov By preventing the formation of these toxic oligomers, styrylquinoline compounds may exert a neuroprotective effect. researchgate.net The ability of these compounds to both bind to Aβ plaques and inhibit their formation has led to their investigation as "theranostic" agents, which combine therapeutic and diagnostic functions. mdpi.comresearchgate.net

Table 1: Inhibitory Effects of 2-Styrylquinoline Derivatives on Amyloid-β Aggregation

| Compound Class | Assay Method | Concentration | Observed Effect | Reference |

| 2-Styrylquinoline Derivatives | Thioflavin T (ThT) Fluorescence Assay | 5 µM | Up to 80% reduction in ThT fluorescence | mdpi.com |

| Styrylquinoline A | ThT-based Fluorometric Assay | Not specified | Moderate fibrillization inhibitor and amyloid binder | mdpi.com |

Molecular Basis of Antimicrobial Activity

Quaternary quinolinium salts have been recognized for their antimicrobial properties. nih.govnih.gov The molecular mechanisms underlying this activity often involve critical bacterial enzymes essential for DNA replication and integrity.

DNA Gyrase and Topoisomerase IV Binding: While the precise molecular targets of 1-Ethyl-2-styrylquinolin-1-ium iodide are not definitively established, the structurally related quinolone antibiotics offer a well-understood paradigm. Quinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the complex formed between these enzymes and DNA after the DNA has been cleaved, thereby preventing the re-ligation of the DNA strands. nih.gov This leads to an accumulation of double-strand breaks, stalling of replication forks, and ultimately, cell death. nih.gov The binding is often mediated through a water-metal ion bridge involving a magnesium ion. nih.govnih.gov Studies on various styryl quinolinium derivatives have demonstrated bactericidal effects against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.govnih.gov

Table 2: Antimicrobial Activity of Styryl Quinolinium Derivatives

| Compound Type | Bacterial Type | MIC Range (µg/mL) | Reference |

| Styryl Quinoliniums | Gram-positive | 2.4 - 37.5 | nih.govnih.gov |

| DA-DMQ1,4-T & DA-DMQ1,4-TMS | Gram-negative | 18.75 - 75 | nih.govnih.gov |

| Sulfur Derivatives of Quinolinium Salts | Gram-positive (e.g., Staphylococcus) | 0.5 - 1 | mdpi.com |

| Sulfur Derivatives of Quinolinium Salts | Gram-negative | 8 - 512 | mdpi.com |

Investigation of Antiprotozoal Mechanisms

Protozoan parasites cause a spectrum of debilitating diseases, particularly in tropical regions. nih.gov Quinoline-based compounds have historically been a rich source of antiprotozoal agents.

Antileishmanial and Antitrypanosomal Mechanisms: The precise mechanisms of antiprotozoal action for styrylquinolines are still under investigation, but several general pathways for related compounds have been proposed. Many antiprotozoal drugs function by inducing oxidative stress within the parasite, interfering with its redox homeostasis. uomus.edu.iq Another common mechanism is the inhibition of critical metabolic enzymes. For instance, some agents target pyruvate (B1213749) kinase, an enzyme involved in glycolysis, or interfere with nucleic acid and protein synthesis. uomus.edu.iqnih.gov For diseases like Chagas disease, caused by Trypanosoma cruzi, nitroaromatic compounds like benznidazole (B1666585) undergo reduction to generate toxic radicals that damage the parasite. uomus.edu.iq Given the chemical nature of styrylquinolinium salts, it is plausible that their antiprotozoal activity could stem from similar mechanisms, such as disrupting parasitic cell membranes, inhibiting key enzymes, or generating intracellular oxidative stress.

Exploring Antiviral Targets and Mechanisms

The search for novel antiviral agents is a global health priority. The structural features of 1-Ethyl-2-styrylquinolin-1-ium iodide, particularly the presence of iodine, may confer specific antiviral properties.

Anti-HIV Activity: While direct studies on this specific compound are lacking, research on other iodine-containing complexes has revealed potential anti-HIV mechanisms. One proposed mechanism involves the inhibition of the HIV integrase enzyme. nih.govnih.gov Molecular modeling studies suggest that iodine-containing complexes can bind to specific nucleotide triplets in the viral DNA that interact with the integrase active site. nih.govnih.gov This binding event could disrupt the formation of the pre-integration complex, which is essential for integrating the viral DNA into the host genome, thereby inhibiting viral replication. nih.govnih.gov The formation of a new bond between iodine and the cytosine base in the viral DNA has been suggested as a key step in this inhibitory process. nih.gov This presents a potential, though speculative, avenue for the antiviral activity of iodide salts of quinolinium compounds.

Cellular Viability Studies in Research Models

To evaluate the therapeutic potential and cytotoxic profile of any new compound, a battery of cellular viability assays is employed. nih.govnih.gov These studies are fundamental in determining the concentration window in which a compound exhibits its desired biological effect without causing excessive harm to host cells.

Standard assays used in research models include:

Metabolic Assays (e.g., MTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is typically proportional to the number of viable cells. youtube.com Viable cells can reduce compounds like resazurin (B115843) into the fluorescent resorufin. youtube.com

Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays use dyes that are excluded by the intact membranes of live cells but can penetrate the compromised membranes of dead or dying cells, allowing for their quantification. thermofisher.com

ATP Quantification Assays: The amount of ATP in a cell population is a direct indicator of viability, as only living cells can synthesize ATP. Luminescence-based assays can detect ATP levels with high sensitivity. youtube.com

These assays are critical for establishing dose-response curves and calculating key parameters like the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50), which are essential for assessing the compound's selectivity and therapeutic index.

Future Directions and Emerging Research Avenues

Rational Design Principles for Next-Generation Quinolium Functional Materials

The future development of functional materials derived from 1-Ethyl-2-styrylquinolin-1-ium iodide will heavily rely on the application of rational design principles. This approach moves beyond serendipitous discovery to a more predictive and targeted synthesis of molecules with desired properties. For styrylquinoline derivatives, this involves the strategic modification of their molecular structure to fine-tune their electronic and photophysical characteristics.

Key to this endeavor is understanding the structure-property relationships within the 1-Ethyl-2-styrylquinolin-1-ium scaffold. For instance, the electronic nature of substituents on both the quinolinium and styryl rings can significantly influence the compound's absorption and emission spectra. Introducing electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the molecule, thereby tuning its color and fluorescence quantum yield. The design of novel 2-styrylquinoline (B1231325) derivatives as potential DNA-intercalating anticancer agents has highlighted the importance of the planar aromatic system and flexible side chains in their biological activity. nih.gov

Future research should systematically explore these modifications to create a library of 1-Ethyl-2-styrylquinolin-1-ium iodide analogs. This will enable the development of materials with tailored optical and electronic properties for applications such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials. The principles of rational design can also be applied to enhance other material properties, including thermal stability and solubility in various media, which are crucial for practical applications.

Integration with Advanced Nanotechnologies for Hybrid Systems and Enhanced Performance